molecular formula C11H14O3 B563709 4-(2-Oxiranylmethoxy-d5)benzeneethanol CAS No. 1189916-93-5

4-(2-Oxiranylmethoxy-d5)benzeneethanol

Cat. No. B563709
M. Wt: 199.261
InChI Key: XGTFFRCLROZLAD-HJCBPHCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Oxiranylmethoxy-d5)benzeneethanol” is a biochemical used for proteomics research . It has a molecular weight of 199.26 and a molecular formula of C11H9D5O3 .


Molecular Structure Analysis

The molecular structure of “4-(2-Oxiranylmethoxy-d5)benzeneethanol” is represented by the formula C11H9D5O3 . The compound contains an oxirane ring (a three-membered ring containing two carbons and one oxygen), which is attached to a benzene ring via a methoxy group .


Physical And Chemical Properties Analysis

“4-(2-Oxiranylmethoxy-d5)benzeneethanol” is a solid at room temperature . It is soluble in acetone and chloroform . It should be stored at -20° C .

Safety And Hazards

While specific safety data for “4-(2-Oxiranylmethoxy-d5)benzeneethanol” is not available, general precautions should be taken while handling it. Avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek medical help immediately .

properties

IUPAC Name

2-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11-12H,5-8H2/i7D2,8D2,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTFFRCLROZLAD-HJCBPHCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)CCO)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxiranylmethoxy-d5)benzeneethanol

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